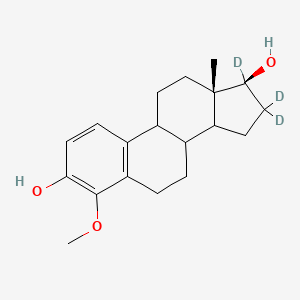
4-Methoxy 17beta-Estradiol-16,16,17-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy 17beta-Estradiol-16,16,17-d3 is a deuterated form of 4-Methoxy 17beta-Estradiol, a synthetic derivative of estradiol. This compound is primarily used in proteomics research and has a molecular formula of C19H23D3O3 and a molecular weight of 305.43 . It is known for its potential therapeutic applications, including anti-inflammatory, antitumor, and anti-angiogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process typically starts with the synthesis of 4-Methoxy 17beta-Estradiol, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Methoxy 17beta-Estradiol-16,16,17-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy 17beta-Estradiol-16,16,17-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-Methoxy 17beta-Estradiol-16,16,17-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and other health conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4-Methoxy 17beta-Estradiol-16,16,17-d3 involves multiple pathways. It has been found to inhibit the activity of key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase . This inhibition leads to a decrease in estrogen levels, which can have various therapeutic effects, including anti-inflammatory and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy 17beta-Estradiol-1,4,16,16,17-d5: Another deuterated form of methoxy estradiol with similar applications in research and therapeutic studies.
4-Methoxy 17beta-Estradiol: The non-deuterated form of the compound, used in similar research and therapeutic contexts.
Uniqueness
4-Methoxy 17beta-Estradiol-16,16,17-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it particularly valuable in proteomics research and other analytical applications where precise measurements are required .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1/i8D2,17D |
Clave InChI |
BCWZIZLVBYHFES-YHTBPBPCSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CCC3C(C2CC1([2H])[2H])CCC4=C3C=CC(=C4OC)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


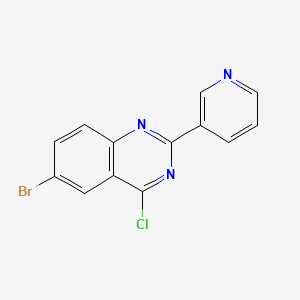
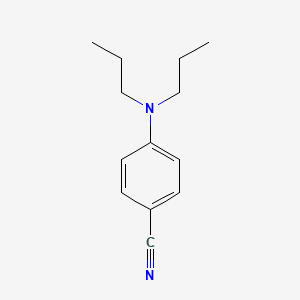
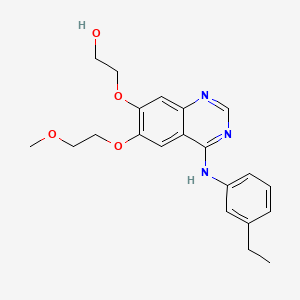
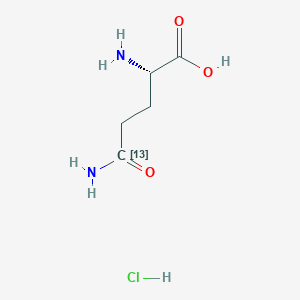
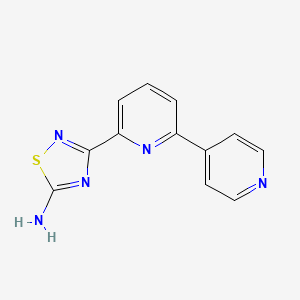
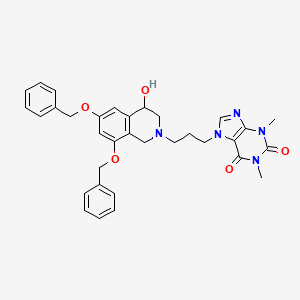
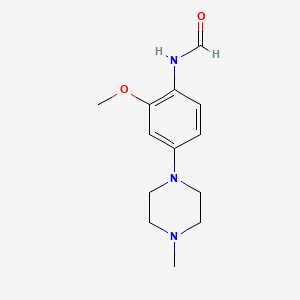
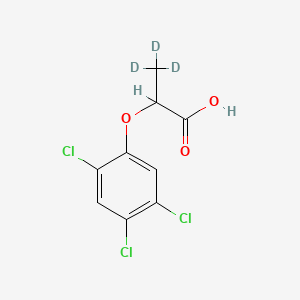
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

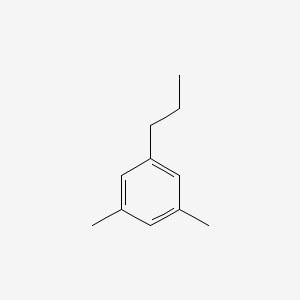
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
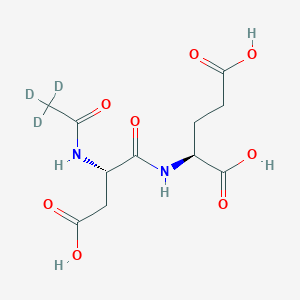
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
